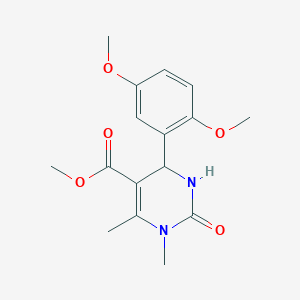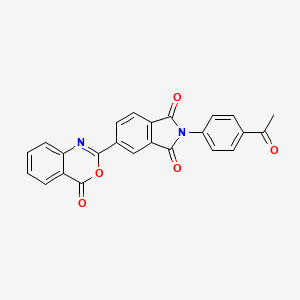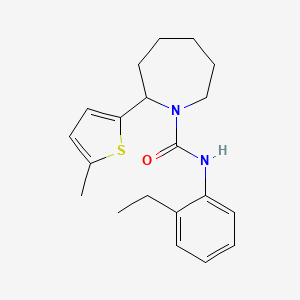![molecular formula C28H16N2O5S2 B5013173 5,5'-oxybis[2-(4-mercaptophenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5013173.png)
5,5'-oxybis[2-(4-mercaptophenyl)-1H-isoindole-1,3(2H)-dione]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'5,5'-oxybis[2-(4-mercaptophenyl)-1H-isoindole-1,3(2H)-dione]' is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as OTMI and is used in various fields of research, including medicine, biochemistry, and material science.
Wirkmechanismus
The mechanism of action of OTMI is not fully understood. However, it is believed that OTMI exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways. OTMI has also been shown to interact with proteins and nucleic acids, which may contribute to its various biological activities.
Biochemical and Physiological Effects:
OTMI has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that OTMI can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. In addition, OTMI has been shown to interact with DNA and RNA, which may have implications for its potential use as a drug delivery system.
Vorteile Und Einschränkungen Für Laborexperimente
OTMI has several advantages for use in lab experiments. It is a highly pure compound that can be easily synthesized in large quantities. It is also stable under a wide range of conditions, making it an ideal compound for long-term experiments. However, OTMI has some limitations. It is a relatively new compound, and its biological activities are not fully understood. In addition, its potential toxicity and side effects have not been extensively studied.
Zukünftige Richtungen
There are several future directions for research on OTMI. One area of research is the development of OTMI-based drug delivery systems. This could involve the synthesis of OTMI conjugates with various drugs and the study of their efficacy and toxicity. Another area of research is the study of the mechanism of action of OTMI. This could involve the identification of the specific enzymes and signaling pathways targeted by OTMI. Finally, the development of new synthetic methods for OTMI could lead to the synthesis of new derivatives with improved biological activities.
Synthesemethoden
The synthesis of OTMI involves the reaction of 4-mercaptophthalic anhydride with 2-aminobenzamide in the presence of a dehydrating agent. The resulting compound is then oxidized to form OTMI. The synthesis method is relatively simple and yields high purity OTMI, making it an ideal compound for research purposes.
Wissenschaftliche Forschungsanwendungen
OTMI has been extensively studied for its potential applications in various fields of research. In medicine, OTMI has been shown to exhibit anti-tumor and anti-inflammatory properties. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In biochemistry, OTMI has been used as a fluorescent probe to study protein-ligand interactions. In material science, OTMI has been used as a building block for the synthesis of various organic materials.
Eigenschaften
IUPAC Name |
5-[1,3-dioxo-2-(4-sulfanylphenyl)isoindol-5-yl]oxy-2-(4-sulfanylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2O5S2/c31-25-21-11-5-17(13-23(21)27(33)29(25)15-1-7-19(36)8-2-15)35-18-6-12-22-24(14-18)28(34)30(26(22)32)16-3-9-20(37)10-4-16/h1-14,36-37H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIOOMLBWMCHQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)S)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(methoxymethyl)-3-phenyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5013094.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide](/img/structure/B5013099.png)
![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5013103.png)
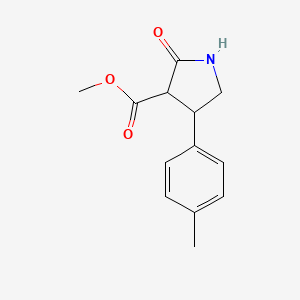

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,8-dimethoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B5013117.png)
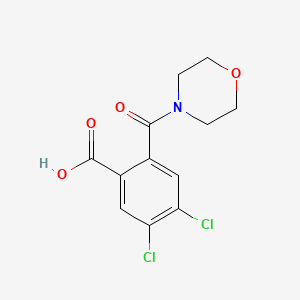
![3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B5013130.png)
![1-(3-chloro-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5013135.png)


